2-CHLORO-4-FORMYLPHENYLBORONIC ACID
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Overview
Description
2-CHLORO-4-FORMYLPHENYLBORONIC ACID is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a chloro and formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-Chloro-4-formylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, forming a new Pd–C bond . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by (2-Chloro-4-formylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of (2-Chloro-4-formylphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The action of (2-Chloro-4-formylphenyl)boronic acid is influenced by environmental factors such as pH and temperature . The compound is known to be stable and environmentally benign, suggesting that it may be resistant to degradation under a variety of environmental conditions . It is also known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-FORMYLPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in various solvents, including water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalyst, solvent, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-FORMYLPHENYLBORONIC ACID undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Coupling Products: Formed from Suzuki-Miyaura reactions.
Carboxylic Acids: Formed from oxidation of the formyl group.
Alcohols: Formed from reduction of the formyl group.
Scientific Research Applications
2-CHLORO-4-FORMYLPHENYLBORONIC ACID has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: Similar structure but without the chloro substituent.
3-Formylphenylboronic Acid: Similar structure but with the formyl group in a different position.
2-Formylphenylboronic Acid: Similar structure but without the chloro substituent.
Uniqueness
2-CHLORO-4-FORMYLPHENYLBORONIC ACID is unique due to the presence of both a chloro and formyl group on the phenyl ring. This combination of functional groups allows for unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMABPNFSBKDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681661 |
Source
|
Record name | (2-Chloro-4-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1063712-34-4 |
Source
|
Record name | (2-Chloro-4-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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